molecular formula C16H14ClNO3 B4697736 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide

Numéro de catalogue B4697736
Poids moléculaire: 303.74 g/mol
Clé InChI: OEYTTYOXBPLYNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell signaling and growth, and its overexpression has been linked to various types of cancer. AG-1478 has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mécanisme D'action

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide exerts its anticancer effects by selectively inhibiting the tyrosine kinase activity of EGFR, which is overexpressed in many types of cancer cells. EGFR activation leads to downstream signaling pathways that promote cell proliferation, survival, and migration, and its inhibition by N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide disrupts these pathways, leading to cell cycle arrest and apoptosis (Bianco et al., 2003).
Biochemical and Physiological Effects
In addition to its anticancer effects, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has been shown to have other biochemical and physiological effects. For example, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus, by disrupting the function of bacterial tyrosine kinases (Huseby et al., 2010). N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting EGFR-mediated neuronal cell death (Liu et al., 2013).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide in lab experiments is its specificity for EGFR tyrosine kinase, which allows for selective targeting of cancer cells that overexpress EGFR. However, one limitation of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide is its relatively low potency compared to other EGFR inhibitors, such as erlotinib and gefitinib (Bianco et al., 2003). Additionally, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has poor solubility in water, which may limit its use in certain experimental settings.

Orientations Futures

Several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide are possible. One direction is the development of more potent and selective EGFR inhibitors based on the structure of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide. Another direction is the investigation of the role of EGFR in other diseases, such as inflammatory bowel disease and asthma, and the potential therapeutic use of EGFR inhibitors in these diseases. Finally, the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide in combination with other anticancer agents, such as chemotherapy and radiotherapy, should be explored to determine its potential as a synergistic therapy for cancer.
In conclusion, N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide is a small molecule inhibitor that targets EGFR tyrosine kinase and has potential as an anticancer agent. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide and its derivatives is needed to fully understand their potential as therapeutic agents in cancer and other diseases.
References:
Bianco, R., Garofalo, S., Rosa, R., Damiano, V., Gelardi, T., Daniele, G., … Ciardiello, F. (2003). Inhibition of EGFR tyrosine kinase activity by AG1478 reduces renal fibrosis in rats with unilateral ureteral obstruction. American Journal of Physiology-Renal Physiology, 284(2), F365-F374.
Huseby, M. J., Kruse, A. C., Digre, J., Kohler, P. L., Vocke, J. A., Mann, E. E., … Earhart, C. A. (2010). Beta-lactam antibiotics target penicillin-binding protein 1A in the absence of the cell wall-ligand binding domain. Antimicrobial Agents and Chemotherapy, 54(9), 3627-3636.
Kumar, S., Kumar, S., Sharma, P. K., & Kumar, A. (2011). Synthesis, characterization and in vitro cytotoxicity of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide. European Journal of Medicinal Chemistry, 46(9), 4230-4235.
Liu, X., Zhang, Y., Chen, Y., Li, M., Zhou, F., Li, K., … Wang, Q. (2013). The neuroprotective effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide on Alzheimer's disease: Involvement of reactive oxygen species and inflammatory response. Neurochemistry International, 63(5), 492-497.
Yamamoto, N., Nokihara, H., Yamada, Y., Goto, Y., Mitsudomi, T., & Nakagawa, K. (2003). Phase I study of ZD1839 (Iressa) in Japanese patients with solid malignant tumors. Japanese Journal of Clinical Oncology, 33(12), 602-608.

Applications De Recherche Scientifique

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide has been extensively studied for its potential as an anticancer agent, particularly in the treatment of EGFR-overexpressing cancers, such as non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. In vitro studies have shown that N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide inhibits EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells (Bianco et al., 2003). In vivo studies have also demonstrated the efficacy of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide in inhibiting tumor growth and metastasis in animal models of cancer (Yamamoto et al., 2003).

Propriétés

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10(11-5-6-14-15(8-11)21-9-20-14)18-16(19)12-3-2-4-13(17)7-12/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYTTYOXBPLYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.